molecular formula C9H11NO B2517403 3-Phenylazetidin-3-ol CAS No. 25566-04-5

3-Phenylazetidin-3-ol

Cat. No.: B2517403
CAS No.: 25566-04-5
M. Wt: 149.193
InChI Key: BCCJGJCXMIOABO-UHFFFAOYSA-N
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Description

3-Phenylazetidin-3-ol is a chemical compound with the molecular formula C9H11NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

The synthesis of 3-Phenylazetidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetonitrile with ethylene oxide in the presence of a base can yield this compound. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

3-Phenylazetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenylazetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylazetidin-3-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-Phenylazetidin-3-ol can be compared with other azetidine derivatives such as 3-methylazetidin-3-ol and 3-ethylazetidin-3-ol. These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the phenyl group in this compound imparts unique properties, making it distinct from its analogs .

Properties

IUPAC Name

3-phenylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJGJCXMIOABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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